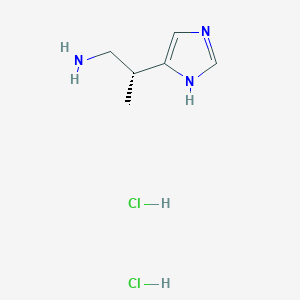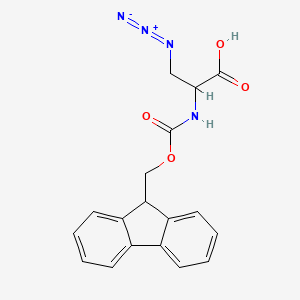
(Boc-Lys(H)-D-amphetamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Boc-Lys(H)-D-amphetamine) is a compound that combines the structural features of lysine and amphetamine The Boc group, or tert-butoxycarbonyl, is a protecting group used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-Lys(H)-D-amphetamine) typically involves the protection of the lysine amino group with a Boc group, followed by the conjugation of the protected lysine to D-amphetamine. The reaction conditions often include the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for (Boc-Lys(H)-D-amphetamine) would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .
Análisis De Reacciones Químicas
Types of Reactions
(Boc-Lys(H)-D-amphetamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid (TFA) for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using TFA would yield the free amine form of the compound .
Aplicaciones Científicas De Investigación
(Boc-Lys(H)-D-amphetamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Boc-Lys(H)-D-amphetamine) involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the lysine residue, allowing the amphetamine moiety to interact with its targets. This interaction can modulate various biochemical pathways, including neurotransmitter release and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Lys(Boc)-OH: Another Boc-protected lysine derivative used in peptide synthesis.
Boc-Lys(Boc)-OSu: A similar compound used as a monomer in the synthesis of poly-L-lysine dendrimers.
Uniqueness
(Boc-Lys(H)-D-amphetamine) is unique due to its combination of lysine and amphetamine, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific research applications, particularly in the study of neurological and biochemical processes .
Propiedades
Número CAS |
849605-16-9 |
|---|---|
Fórmula molecular |
C20H33N3O3 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-6-amino-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O3/c1-15(14-16-10-6-5-7-11-16)22-18(24)17(12-8-9-13-21)23-19(25)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,24)(H,23,25)/t15-,17-/m0/s1 |
Clave InChI |
XMMSFZGPDBUFKD-RDJZCZTQSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


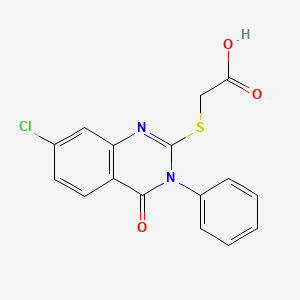

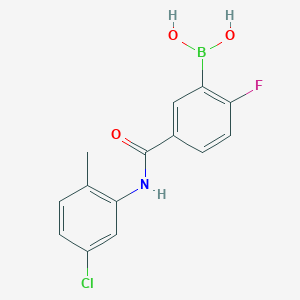


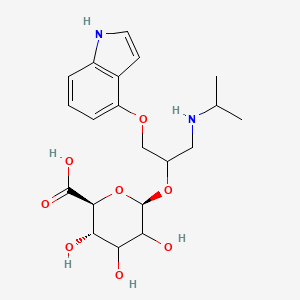
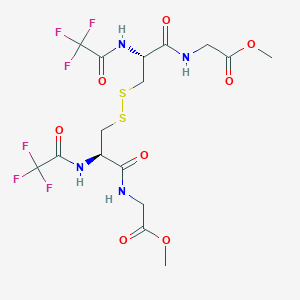
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

